molecular formula C20H26N2OS B11021008 N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

Cat. No.: B11021008
M. Wt: 342.5 g/mol
InChI Key: SRTVOJYGQLQIHF-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a propan-2-ylphenyl group attached to the nitrogen atom and a tetrahydro-2H-thiopyran-4-yl moiety substituted with a 1H-pyrrol-1-yl group at the acetamide’s α-position. The thiopyran ring introduces sulfur-based electronic effects, while the pyrrole substituent may enhance π-π stacking interactions in biological targets.

Properties

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(4-pyrrol-1-ylthian-4-yl)acetamide

InChI

InChI=1S/C20H26N2OS/c1-16(2)17-5-7-18(8-6-17)21-19(23)15-20(9-13-24-14-10-20)22-11-3-4-12-22/h3-8,11-12,16H,9-10,13-15H2,1-2H3,(H,21,23)

InChI Key

SRTVOJYGQLQIHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2(CCSCC2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound A. One common approach involves the condensation of an appropriate amine (such as 4-(propan-2-yl)aniline) with a suitable thiol (e.g., 4-mercaptotetrahydrothiopyran) in the presence of acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic substitution and leads to the formation of Compound A.

Industrial Production: While Compound A is not produced on an industrial scale, its synthesis can be scaled up using similar methods. due to its complex structure, it remains primarily a research compound.

Chemical Reactions Analysis

Reactivity: Compound A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyrrole ring or the thiopyran ring can yield different products.

    Substitution: The phenyl group can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide).

Scientific Research Applications

Compound A’s diverse applications include:

    Medicine: It exhibits potential as an anti-inflammatory, antimicrobial, or antitumor agent.

    Chemistry: Researchers use it as a building block for more complex molecules.

    Industry: Although not widely used, it could find applications in specialized chemical processes.

Mechanism of Action

The exact mechanism of action for Compound A remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

HC-030031
  • Structure : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide.
  • Key Features : Shares the N-[4-(propan-2-yl)phenyl]acetamide backbone but replaces the thiopyran-pyrrole moiety with a tetrahydropurin-dione system.
  • Activity : TRPA1 antagonist with IC₅₀ = 4–10 μM; demonstrated efficacy in reducing airway inflammation in asthma models .
  • Comparison: The thiopyran-pyrrole group in the target compound may offer distinct conformational flexibility and binding kinetics compared to HC-030031’s rigid purinone core.
2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide (S333-0443)
  • Structure : Features a benzodioxol-oxadiazole-pyrrole chain linked to the acetamide.
  • Molecular Weight : 430.46 g/mol.
Suvecaltamide
  • Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide.
  • Activity : Voltage-activated calcium channel (Cav) stabilizer with antiepileptic applications.
  • Comparison : The trifluoroethoxy-pyridinyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich pyrrole in the target compound. This difference may dictate divergent therapeutic targets (Cav vs. TRP channels) .
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
  • Structure : Contains a chlorophenyl-pyrazolyl-thiazolone scaffold.
  • Synthesis : Prepared via cyclization with N-(4-nitrophenyl)maleimide, highlighting divergent synthetic routes compared to the target compound’s thiopyran-pyrrole system .

Data Table: Key Parameters of Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound ~393.52* Thiopyran-pyrrole, propan-2-ylphenyl Not specified -
HC-030031 355.39 Tetrahydropurin-dione TRPA1 antagonist (IC₅₀ 4–10 μM)
S333-0443 430.46 Benzodioxol-oxadiazole-pyrrole Screening hit (availability: 18 mg)
Suvecaltamide 438.44 Trifluoroethoxy-pyridinyl Cav stabilizer (antiepileptic)
N-(4-Nitrophenyl)-... ( compound) ~570.98 Chlorophenyl-pyrazolyl-thiazolone Synthetic intermediate

*Calculated based on molecular formula.

Therapeutic and Pharmacokinetic Considerations

  • Target Compound : The thiopyran’s sulfur atom may improve metabolic stability compared to oxygen-containing analogs (e.g., tetrahydrofuran derivatives in ).
  • Electron Effects : The pyrrole group’s electron-rich nature could enhance binding to receptors requiring π-stacking, whereas suvecaltamide’s trifluoroethoxy group prioritizes hydrophobic interactions .
  • Molecular Weight : Compounds >400 g/mol (e.g., S333-0443) may face challenges in oral bioavailability, suggesting the target compound’s moderate size (~393 g/mol) as advantageous .

Biological Activity

N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C19H21N3OSC_{19}H_{21}N_{3}OS, with a molecular weight of 339.5 g/mol. The structure includes functional groups such as a phenyl group, a pyrrole ring, and a thiopyran moiety, which contribute to its biological activity.

  • Phosphodiesterase Inhibition : Preliminary studies suggest that compounds similar to this compound may act as selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in various physiological processes including inflammation and cognitive functions .
  • Neuroprotective Effects : Inhibition of PDE4D has been linked to neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By increasing cAMP levels, these inhibitors can modulate inflammatory responses and improve neuronal survival .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-17 while enhancing regulatory cytokines like IL-10 . This dual action could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of related compounds or analogs:

  • Cognitive Enhancement : A study on PDE4 inhibitors demonstrated improvements in memory consolidation and cognitive function in animal models, suggesting that this compound could have similar effects .
  • Cancer Research : Research indicates that PDE4 inhibition can reduce tumor growth in specific cancer types, including hepatocellular carcinoma. The modulation of cAMP pathways is believed to influence tumor cell proliferation and apoptosis .
  • Inflammatory Disorders : In models of neuroinflammation, compounds with similar structures have shown promise in reducing symptoms associated with conditions like multiple sclerosis and traumatic brain injury by modulating immune responses .

Data Table

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeEffectReference
PDE4 InhibitionIncreases cAMP levels
NeuroprotectionEnhances neuronal survival
Anti-inflammatoryReduces TNF-alpha and IL-17 levels
Cognitive EnhancementImproves memory consolidation
Cancer TreatmentReduces tumor growth

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